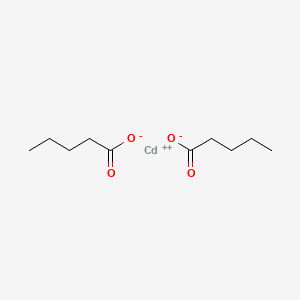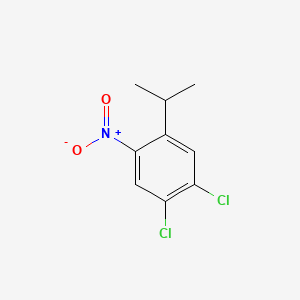
1,2-Dichloro-4-(isopropyl)-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-4-(isopropyl)-5-nitrobenzene is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzene, characterized by the presence of two chlorine atoms, an isopropyl group, and a nitro group attached to the benzene ring
準備方法
The synthesis of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1,2-dichloro-4-(isopropyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.
Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity. These methods often require precise temperature control, pressure conditions, and the use of specific catalysts to facilitate the reaction.
化学反応の分析
1,2-Dichloro-4-(isopropyl)-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
1,2-Dichloro-4-(isopropyl)-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound. It may be used in the development of new pharmaceuticals or agrochemicals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and isopropyl group also contribute to the compound’s reactivity and interaction with molecular pathways.
類似化合物との比較
1,2-Dichloro-4-(isopropyl)-5-nitrobenzene can be compared with similar compounds such as:
1,2-Dichloro-4-nitrobenzene: Lacks the isopropyl group, which affects its reactivity and applications.
1,2-Dichloro-4-(isopropyl)benzene: Lacks the nitro group, resulting in different chemical properties and uses.
1,2-Dichloro-5-nitrobenzene:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
特性
CAS番号 |
61437-39-6 |
|---|---|
分子式 |
C9H9Cl2NO2 |
分子量 |
234.08 g/mol |
IUPAC名 |
1,2-dichloro-4-nitro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(2)6-3-7(10)8(11)4-9(6)12(13)14/h3-5H,1-2H3 |
InChIキー |
NCFFZVFAYMAFIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


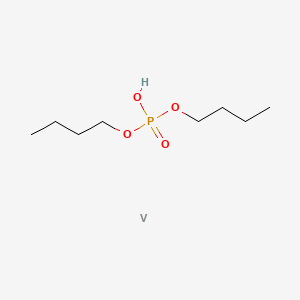
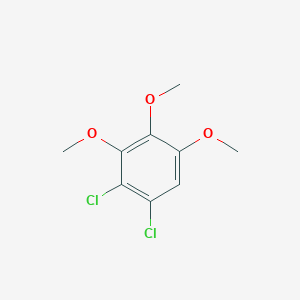
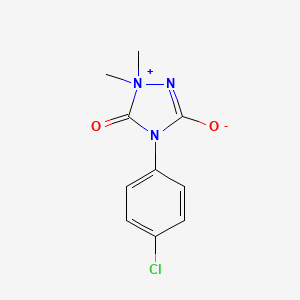

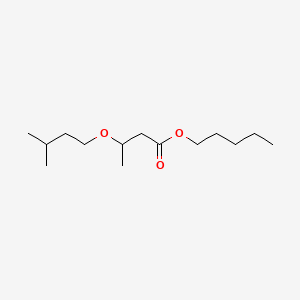
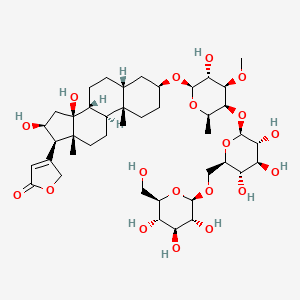


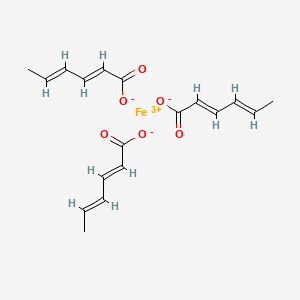
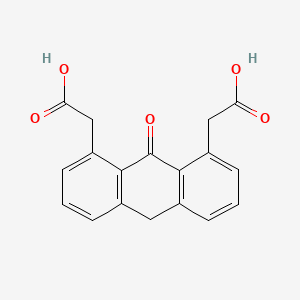

![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
